BRD4 Bromodomain 1 (BD1) Potency Differentiation Among [1,2,4]Triazolo[4,3‑b]pyridazine Congeners
Compound 14 (the target) exhibits a BD1 IC₅₀ of 5.7 ± 1.4 μM, which is 3.0‑fold more potent than the closest 3‑methyl analog compound 6 (IC₅₀ = 9.6 ± 2.0 μM) and 4.4‑fold more potent than compound 12 bearing a bulkier alkyl linker (IC₅₀ = 25.2 ± 4.6 μM) [1]. This difference is directly attributable to the 6‑(4‑methylpiperidin‑1‑yl) substitution on the target, as confirmed by the SAR table in the primary publication [2]. The benchmark pan‑BET inhibitor JQ1 achieves a BD1 IC₅₀ of 0.195 μM, underscoring the moderate but consistent potency of the triazolopyridazine series [1].
| Evidence Dimension | BRD4 BD1 AlphaScreen IC₅₀ (μM) |
|---|---|
| Target Compound Data | 5.7 ± 1.4 μM |
| Comparator Or Baseline | Compound 6: 9.6 ± 2.0 μM; Compound 12: 25.2 ± 4.6 μM; JQ1: 0.195 ± 0.014 μM |
| Quantified Difference | 3.0‑fold improvement over compound 6; 4.4‑fold over compound 12 |
| Conditions | AlphaScreen enzyme assay; 8‑point titration (0.0096–32 μM); BRD4 BD1 protein |
Why This Matters
When selecting a triazolopyridazine BRD4 probe, the 3‑methyl‑6‑(4‑methylpiperidin‑1‑yl) substitution gives the highest BD1 potency within the reported series, enabling more sensitive target engagement studies at lower concentrations.
- [1] Kim, J.H. et al. Sci Rep 13, 10805 (2023). Table 1: IC50 values of selected [1,2,4]triazolo[4,3‑b]pyridazine derivatives against BD1 and BD2. View Source
- [2] Kim, J.H. et al. Sci Rep 13, 10805 (2023). Supplementary Table S2: SAR study. View Source
